Methyl 4-bromo-5-nitrofuran-2-carboxylate

Catalog No.
S12231046
CAS No.
M.F
C6H4BrNO5
M. Wt
250.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-5-nitrofuran-2-carboxylate

Product Name

Methyl 4-bromo-5-nitrofuran-2-carboxylate

IUPAC Name

methyl 4-bromo-5-nitrofuran-2-carboxylate

Molecular Formula

C6H4BrNO5

Molecular Weight

250.00 g/mol

InChI

InChI=1S/C6H4BrNO5/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3

InChI Key

VIDRMCCYKNBOSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(O1)[N+](=O)[O-])Br

Methyl 4-bromo-5-nitrofuran-2-carboxylate is a synthetic organic compound with the molecular formula C6H4BrNO5C_6H_4BrNO_5 and a molecular weight of 250.00 g/mol. It features a furan ring substituted with a bromine atom at the 4-position and a nitro group at the 5-position, along with a carboxylate ester functional group at the 2-position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, which may further modify the compound's biological activity.
  • Ester Hydrolysis: The ester bond can be hydrolyzed to yield methyl 4-bromo-5-nitrofuran-2-carboxylic acid, which may exhibit different properties compared to its ester counterpart.

Research indicates that methyl 4-bromo-5-nitrofuran-2-carboxylate possesses significant biological activity. It has been studied for its antimicrobial properties, showing efficacy against various bacterial strains. Additionally, compounds in the nitrofuran class are known for their potential as anti-inflammatory and anticancer agents. The specific mechanisms of action and therapeutic potential of this compound require further investigation through pharmacological studies.

The synthesis of methyl 4-bromo-5-nitrofuran-2-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Bromination: Starting with 5-nitrofuran-2-carboxylic acid, bromination can be achieved using bromine or brominating agents in an appropriate solvent.
  • Esterification: The carboxylic acid moiety can be converted into an ester by reacting it with methanol in the presence of an acid catalyst.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for further applications.

Methyl 4-bromo-5-nitrofuran-2-carboxylate has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agriculture: It could be utilized as a pesticide or herbicide, given its structural features that may interact with biological systems in pests or weeds.
  • Chemical Intermediates: This compound can act as an intermediate in synthesizing more complex organic molecules in laboratory settings.

Interaction studies involving methyl 4-bromo-5-nitrofuran-2-carboxylate have shown that it may interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Further studies are needed to elucidate these interactions comprehensively.

Methyl 4-bromo-5-nitrofuran-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 5-bromo-4-nitrothiophene-2-carboxylateC6H4BrNO4SC_6H_4BrNO_4SContains a thiophene ring instead of furan
Methyl 4-bromofuran-2-carboxylateC6H5BrO3C_6H_5BrO_3Lacks the nitro group; simpler structure
Methyl 3-nitro-4-bromofuran-2-carboxylateC6H4BrNO4C_6H_4BrNO_4Different nitro group position

Uniqueness: Methyl 4-bromo-5-nitrofuran-2-carboxylate is unique due to its specific combination of bromine and nitro substitutions on the furan ring, which may enhance its biological activity compared to similar compounds lacking these modifications.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

248.92728 g/mol

Monoisotopic Mass

248.92728 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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